molecular formula C11H12N2OS B8429331 (3,4-Dihydro-2H-1-thia-4a,9-diaza-fluoren-6-yl)-methanol

(3,4-Dihydro-2H-1-thia-4a,9-diaza-fluoren-6-yl)-methanol

Cat. No.: B8429331
M. Wt: 220.29 g/mol
InChI Key: DSOSRDUMMIZDMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Dihydro-2H-1-thia-4a,9-diaza-fluoren-6-yl)-methanol is a useful research compound. Its molecular formula is C11H12N2OS and its molecular weight is 220.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-7-ylmethanol

InChI

InChI=1S/C11H12N2OS/c14-7-8-2-3-9-10(6-8)13-4-1-5-15-11(13)12-9/h2-3,6,14H,1,4-5,7H2

InChI Key

DSOSRDUMMIZDMQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C(C=CC(=C3)CO)N=C2SC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round bottomed flask was added 4.06 grams of 2-Thioxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid methyl ester, 4.04 grams of 1,3-dibromopropane and 50 ml DMF and 50 ml ethanol. The mixture was refluxed for 10 hours. Then it was concentrated to dry on a rotary evaporator. The solid was next dissolved in 100 ml THF and 20 ml of 1M LiAlH4 (in THF) was next injected within five minutes. The reaction media was stirred at room temperature for one hour. Ethanol was next added (˜10 ml), followed by 50 ml 2N HCl. The aqueous layer was adjusted to basic Ph=14 with 10N sodium hydroxide. The aqueous was extracted with 2×500 ml ethyl acetate. The combined organic layers was dried over magnesium sulfate. Filter off the drying agent and concentrate yielded 3 grams (68%) product. NMR (DMSO): δ 7.91 (m, 3H), 4.13 (m, 2H), 3.93 (s, 1H), 3.23 (m, 2H, CH2), 2.48 (m, 2H, CH2). MS: 221.0 (M+H).
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
68%

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